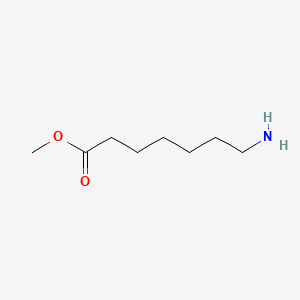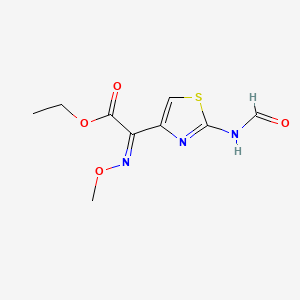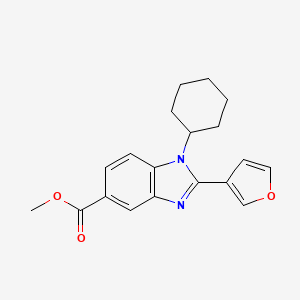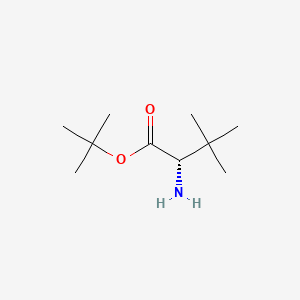
2-(4-Nitrophenoxy)ethanamine
Descripción general
Descripción
2-(4-Nitrophenoxy)ethanamine is an organic compound characterized by a nitro group attached to a benzene ring, which is further connected to an ethanamine group through an oxygen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of this compound typically begins with the nitration of phenol to produce 4-nitrophenol. This is achieved by treating phenol with a mixture of concentrated nitric acid and sulfuric acid.
Etherification Reaction: The nitrophenol is then reacted with ethylene oxide to form 2-(4-nitrophenoxy)ethanol.
Amination Reaction: Finally, the hydroxyl group in 2-(4-nitrophenoxy)ethanol is converted to an amine group through a reaction with ammonia or an amine derivative under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration, etherification, and amination processes. These reactions are carried out in reactors designed to handle the corrosive nature of the reagents and the exothermic nature of the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitrobenzoic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(4-aminophenoxy)ethanamine.
Substitution: Substitution reactions can occur at the nitro group or the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, and tin (Sn) with hydrochloric acid (HCl).
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Nitrobenzoic acids, nitrobenzaldehydes.
Reduction Products: 2-(4-aminophenoxy)ethanamine.
Substitution Products: Various substituted nitrophenols and aminophenols.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenoxy)ethanamine is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which 2-(4-Nitrophenoxy)ethanamine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes.
Comparación Con Compuestos Similares
2-(4-Nitrophenoxy)ethanol
2,4-Dichloro-1-(4-nitrophenoxy)benzene
4-Nitrophenol
Propiedades
IUPAC Name |
2-(4-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEVUCALPWFEFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485308 | |
| Record name | 2-(4-nitrophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60814-16-6 | |
| Record name | 2-(4-nitrophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)






![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)
![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/new.no-structure.jpg)
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)
![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)



